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Methyl 3-(2-aminoethoxy)propanoate

Cat. No.: B11731044
M. Wt: 147.17 g/mol
InChI Key: RXDJTVSRDUNFSQ-UHFFFAOYSA-N
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Description

Foundational Significance as a Functional Molecule in Organic Synthesis

The primary significance of Methyl 3-(2-aminoethoxy)propanoate in organic synthesis stems from its utility as a precursor in the formation of β-amino acid derivatives. The synthesis of this compound is most commonly achieved through a well-established and efficient reaction known as the Michael addition. nih.gov This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

In the case of this compound, the synthesis typically involves the reaction of 2-aminoethanol with methyl acrylate (B77674). The lone pair of electrons on the nitrogen atom of 2-aminoethanol acts as a nucleophile, attacking the β-carbon of the methyl acrylate. This process is often facilitated by the use of microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov The general reaction is a cornerstone of carbon-nitrogen bond formation and is widely employed in the synthesis of a variety of β-amino esters. libretexts.org

The presence of both an amine and an ester group allows for subsequent modifications at either end of the molecule. The primary amine can be readily acylated, alkylated, or used in the formation of amides and other nitrogen-containing heterocycles. The methyl ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted to other ester derivatives. This dual functionality makes this compound a highly adaptable synthon in the construction of diverse molecular scaffolds.

Contextualization within Aminoalkoxypropanoate Ester Chemistry

This compound belongs to the broader class of aminoalkoxypropanoate esters, which are characterized by an amino group, an ether linkage, and a propanoate ester. These compounds are recognized for their role as linkers and building blocks in various fields of chemical and biological research. The incorporation of an ether linkage, as seen in this molecule, can impart increased flexibility and hydrophilicity to the final products.

Within the context of medicinal chemistry and materials science, compounds of this class are utilized for their ability to connect different molecular fragments. For instance, the amino group can be attached to a pharmacophore or a solid support, while the ester group can be modified to tune the solubility or reactivity of the molecule. Research has indicated the use of related aminoalkoxypropanoate esters in polypeptide synthesis, where they can act as supports for the growing peptide chain. Furthermore, their bifunctional nature makes them suitable for the development of novel polymers and functional coatings.

The general structure of aminoalkoxypropanoate esters allows for systematic modifications, such as varying the length of the alkoxy chain or the nature of the ester group, to fine-tune the properties of the resulting molecules for specific applications in drug discovery and material science.

Chemical and Physical Data

Below are tables detailing the physicochemical properties of this compound hydrochloride and a representative synthetic reaction.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValue
CAS Number 2225144-12-5 sigmaaldrich.com
Molecular Formula C₆H₁₄ClNO₃
Molecular Weight 183.63 g/mol sigmaaldrich.com
IUPAC Name This compound;hydrochloride
Canonical SMILES COC(=O)CCOCCN.Cl
Physical Description Solid (predicted)

Table 2: Representative Synthesis via Michael Addition

ReactantsReagents/ConditionsProduct
2-Aminoethanol, Methyl AcrylateMethanol (B129727), Microwave Irradiation nih.govThis compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B11731044 Methyl 3-(2-aminoethoxy)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl 3-(2-aminoethoxy)propanoate

InChI

InChI=1S/C6H13NO3/c1-9-6(8)2-4-10-5-3-7/h2-5,7H2,1H3

InChI Key

RXDJTVSRDUNFSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCCN

Origin of Product

United States

Synthesis and Derivatization Strategies

Synthetic Pathways for Methyl 3-(2-aminoethoxy)propanoate

The synthesis of this compound typically involves the formation of an ester from the corresponding carboxylic acid, 3-(2-aminoethoxy)propanoic acid.

Key Reaction Steps and Conditions for Ester Formation

The esterification of 3-(2-aminoethoxy)propanoic acid to yield this compound is a standard chemical transformation. A common method involves the reaction of the parent carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Another synthetic route involves the Michael addition of 2-aminoethanol to methyl acrylate (B77674). This reaction directly forms the desired product. The reaction of methyl acrylate with 3-aminopropanol is a known method for synthesizing methyl 3-[(3-hydroxypropyl)amino]propanoate. chemicalbook.com Similarly, the synthesis of Methyl 3-(4-aminophenyl)propanoate can be achieved by reacting 3-(4-AMINOPHENYL)PROPIONIC ACID with methanol. chemicalbook.com

The hydrochloride salt of the compound, this compound hydrochloride, is also commercially available and can be used as a starting material. uni.lubldpharm.com

Optimization Methodologies for Yield and Purity

Optimizing the yield and purity of this compound requires careful control of reaction parameters. For esterification reactions, the choice of catalyst, reaction temperature, and removal of water by-product are crucial. In Michael addition reactions, stoichiometry, solvent, and temperature play significant roles in maximizing the desired product and minimizing side reactions.

Purification is typically achieved through distillation or chromatography. The purity of the final product is often assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Synthesis of Structurally Related Analogues and Derivatives

The versatile nature of this compound allows for the synthesis of a variety of derivatives with tailored properties.

Preparation of Higher Homologues (e.g., Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate)

Higher homologues of this compound, containing additional ethylene (B1197577) glycol units, are of interest for applications requiring longer, more flexible linkers. The synthesis of Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate follows similar principles, often starting from the corresponding amino-PEG acid. This compound is commercially available and used in various research applications. glpbio.combiochempeg.combldpharm.comsigmaaldrich.com

Synthesis of Different Ester Derivatives (e.g., tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate)

The methyl ester of 3-(2-aminoethoxy)propanoate can be readily converted to other esters, such as the tert-butyl ester. The synthesis of tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate is well-documented. nih.govuni.luchemspider.com This derivative is particularly useful when a more sterically hindered and acid-labile protecting group for the carboxylic acid is required. The synthesis often involves the reaction of the corresponding acid with a tert-butylating agent. The use of a tert-butyl protecting group can be advantageous in multi-step syntheses where selective deprotection is necessary.

Formation of Functionalized Derivatives and Related Precursors (e.g., 2-oxazolines, amino-PEG modified poly(methyl methacrylate))

The primary amine group of this compound and its analogues serves as a key functional handle for further derivatization.

2-Oxazolines: The reaction of amino alcohols with carboxylic acids or their derivatives is a common method for synthesizing 2-oxazolines. wikipedia.orgmdpi.com While the direct synthesis from this compound is not explicitly detailed in the provided context, the general principle suggests that the aminoethoxy moiety could be a precursor to such heterocyclic structures. The synthesis of 2-oxazolines can be achieved through various methods, including the reaction of amino alcohols with acyl chlorides, aldehydes, or nitriles. wikipedia.orgorganic-chemistry.org Poly(2-oxazoline)s are considered promising alternatives to polyethylene (B3416737) glycol (PEG) in biomedical applications due to their stability and ease of functionalization. frontiersin.orgsigmaaldrich.com

Amino-PEG modified poly(methyl methacrylate): The amino group of PEG derivatives can be used to modify the surface of polymers like poly(methyl methacrylate) (PMMA). nih.govrsc.org This modification is achieved through a nucleophilic addition-elimination reaction between the amino-PEG and the ester groups of PMMA. This process can enhance the properties of the PMMA surface, for example, by reducing protein adsorption in microfluidic devices. nih.govrsc.org Blends of PMMA with PEG have also been studied for various material applications. researchgate.net

Theoretical and Mechanistic Investigations

Computational Chemistry for Electronic Structure and Reactivity

No computational studies detailing the π-electron delocalization or specific bond characteristics of the N-C-O and O-C-O segments in Methyl 3-(2-aminoethoxy)propanoate have been found. Such analyses would typically involve quantum chemical calculations to determine electron density, molecular orbital shapes, and bond orders, providing insight into the molecule's electronic properties and reactivity.

There is no available research on the molecular modeling or dynamics of this compound interacting with biological or chemical targets. These studies are crucial for understanding potential applications in drug design or materials science, and would involve simulating the molecule's binding affinity and conformational changes upon interaction with a specific receptor or active site. The use of bifunctional molecules in catalysis is a known concept, but its specific application to this compound is not documented. nih.govacs.org

Advanced Applications in Chemical Biology and Biomedical Sciences

Strategic Components in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. youtube.com These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The nature of this linker is critical to the efficacy of the PROTAC.

Design Principles for PROTAC Linkers Utilizing Aminoethoxy Moieties

The linker in a PROTAC molecule is far from a passive spacer; its length, composition, flexibility, and attachment points are crucial for the formation and stability of the ternary complex, which consists of the PROTAC, the target protein, and the E3 ligase. axispharm.comnih.gov This ternary complex formation is a prerequisite for the ubiquitination and subsequent degradation of the target protein. arxiv.orgresearchgate.net

Aminoethoxy moieties, as found in Methyl 3-(2-aminoethoxy)propanoate, are fundamental building blocks of polyethylene (B3416737) glycol (PEG) linkers. These linkers are widely used in PROTAC design due to several advantageous properties:

Hydrophilicity and Solubility: PEG-based linkers, constructed from repeating aminoethoxy units, are hydrophilic. This property can improve the solubility and physicochemical properties of the often large and greasy PROTAC molecules, which is beneficial for their use in physiological environments. axispharm.comprecisepeg.com

Flexibility and Conformation: The flexibility of PEG chains allows the PROTAC to adopt a conformation that facilitates the productive interaction between the target protein and the E3 ligase. However, the flexibility must be optimized, as excessive movement can be detrimental to the stability of the ternary complex. researchgate.net

Length Optimization: The length of the linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. A linker that is too short may cause steric clashes, preventing the formation of the ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. nih.gov Studies have shown that for different targets, optimal degradation is achieved with varying linker lengths. nih.gov For instance, the first PROTAC developed to degrade Indoleamine 2,3-dioxygenase 1 (IDO1) utilized a hydrophilic linker. researchgate.net

The design of PROTAC linkers is moving from a trial-and-error approach towards a more rational design, aided by computational and structural biology methods to better understand the dynamics of the ternary complex. nih.gov The inclusion of aminoethoxy units in linkers provides a strategic advantage in modulating the properties of PROTACs for enhanced bioactivity.

Mechanisms of Target Protein Degradation (e.g., IDO1, mTOR, TG2 via Ubiquitin-Proteasome System) in Cell Line Models

The fundamental mechanism by which PROTACs operate is the recruitment of the cellular ubiquitin-proteasome system to a specific protein of interest, leading to its targeted degradation. youtube.com This process has been successfully applied to a range of therapeutic targets, including IDO1, mTOR, and TG2.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that plays a role in tumor immune escape. nih.gov PROTACs have been developed to target IDO1 for degradation. Mechanistic studies in HeLa and glioblastoma (GBM) cell lines have confirmed that IDO1-targeting PROTACs induce degradation of the IDO1 protein through the ubiquitin-proteasome pathway. nih.govnih.gov This is evidenced by experiments where co-treatment with a proteasome inhibitor, such as MG132, or an inhibitor of the E1 ubiquitin-activating enzyme, like MLN4924, prevents the degradation of IDO1. nih.govnih.gov

Mammalian Target of Rapamycin (mTOR): mTOR is a serine/threonine kinase that is a key regulator of cell growth and proliferation and is often dysregulated in cancer. jst.go.jp Inhibition of mTOR can activate protein degradation through both the UPS and autophagy. nih.gov PROTACs have been designed to specifically degrade mTOR. In breast cancer cell lines like MCF-7, mTOR-targeting PROTACs have been shown to induce a decrease in mTOR protein levels. jst.go.jp

Tissue Transglutaminase (TG2): TG2 is a multifunctional enzyme implicated in various pathological conditions, including cancer, where it can promote tumor progression and metastasis. nih.govnih.gov Researchers have developed VHL-based PROTACs that effectively reduce TG2 levels in ovarian cancer cells. nih.gov The degradation of TG2 by these PROTACs was shown to be dependent on the proteasome, as treatment with the proteasome inhibitor MG132 prevented the reduction of TG2 levels. nih.gov

Pre-clinical In Vitro Efficacy Studies in Cellular Models

The therapeutic potential of PROTACs is evaluated in preclinical studies using various cellular models. These studies aim to determine the potency and efficacy of the degraders.

IDO1 PROTACs: In human glioblastoma (GBM) cell lines such as U87 and GBM43, IDO1-targeting PROTACs have demonstrated potent degradation of the IDO1 protein. nih.govacs.org For instance, the PROTAC NU223612 was identified as a potent degrader with a DC50 (concentration at which 50% of the protein is degraded) of approximately 0.33 to 0.54 µM in these cell lines. nih.govacs.org Further optimization led to the development of NU227326, which exhibited a significantly improved DC50 of 5 nM in U87 cells. acs.orgbiorxiv.org The degradation of IDO1 by these PROTACs was also shown to be effective in various other cancer cell lines, including those from pancreatic, ovarian, and prostate cancers. nih.gov

mTOR PROTACs: In MCF-7 breast cancer cells, mTOR-targeting PROTACs have been shown to not only degrade mTOR but also to inhibit cell proliferation. One representative compound, P1, was able to reduce the levels of mTOR and its downstream signaling proteins. jst.go.jp

TG2 PROTACs: In ovarian cancer cell lines OVCAR5 and SKOV3, TG2-targeting PROTACs were shown to significantly reduce TG2 protein levels at concentrations as low as 10 μM. acs.org Functionally, this degradation of TG2 led to a significant reduction in cancer cell adhesion to fibronectin and inhibited cell migration and invasion in wound-healing and transwell migration assays. nih.govacs.org

Target ProteinPROTACCell Line(s)Key In Vitro Efficacy FindingsReference(s)
IDO1 NU223612U87, GBM43DC50 ~0.33-0.54 µM nih.govacs.org
IDO1 NU227326 (21)U87, GBM43DC50 = 5 nM; dose-dependent degradation acs.orgbiorxiv.org
mTOR P1MCF-7Decreased mTOR levels, inhibited cell proliferation jst.go.jp
TG2 Compounds 7 & 11OVCAR5, SKOV3Reduced TG2 levels; inhibited cell adhesion and migration nih.govnih.govacs.org

Contributions to Drug Discovery Research (Pre-clinical)

Beyond their role in PROTACs, molecules like this compound serve as valuable building blocks and tools in preclinical drug discovery research.

Identification of Potential Drug Candidates for Enzyme-Substrate Interactions

The structural features of this compound and its derivatives make them useful for the synthesis of novel compounds to probe enzyme-substrate interactions. The presence of both an ester and an amino group allows for a variety of chemical modifications, enabling the creation of libraries of compounds for screening against specific enzymes. For example, derivatives of methyl 3-aminopropanoate have been used in the synthesis of inhibitors for enzymes like FabA, a key enzyme in the bacterial fatty acid synthesis pathway. dundee.ac.uk Furthermore, halo-substituted ester/amide-based derivatives have been designed and synthesized to act as urease inhibitors. semanticscholar.org The ability to generate diverse chemical entities from such scaffolds is a cornerstone of identifying lead compounds in drug discovery.

Computer-Aided Approaches for Antiparasitic Drug Candidates (e.g., targeting Toxoplasma gondii TgAPN2)

Computer-aided drug design (CADD) has become an indispensable tool for the rapid and cost-effective identification of potential drug candidates. nih.gov This is particularly relevant for diseases like toxoplasmosis, caused by the parasite Toxoplasma gondii, where new and more effective treatments are needed. nih.gov

Researchers have employed structure-based virtual screening to identify potential inhibitors of Toxoplasma gondii enzymes. One such target is aminopeptidase (B13392206) N2 (TgAPN2), which is expressed throughout the parasite's life cycle. A study utilizing CADD screened the Asinex library to find molecules that could bind to and inhibit TgAPN2. This screening identified several promising hit compounds with good binding affinities, which were then further validated through molecular dynamics simulations. Such computational approaches can significantly accelerate the discovery of novel antiparasitic agents.

Applications in Advanced Materials Science and Polymer Chemistry

Development of Functional Polymers and Graft Copolymers

The presence of a primary amine and a methyl ester group makes Methyl 3-(2-aminoethoxy)propanoate a prime candidate for the synthesis of functional polymers. The amine group provides a reactive site for polymerization reactions, such as polycondensation or addition reactions, leading to the formation of polyamide or poly(amidoamine) (PAMAM) type structures. These polymers are known for their diverse applications, including in biomedicine and materials science.

Graft copolymers, which consist of a main polymer chain with one or more side chains of a different chemical composition, can also be synthesized using this compound. The amine functionality can be used as an initiation site for the growth of polymer side chains, or it can be reacted with an existing polymer backbone to attach the propanoate moiety. This "grafting-to" or "grafting-from" approach allows for the precise control over the final properties of the material, such as its solubility, thermal stability, and surface characteristics.

Polymer Type Role of this compound Resulting Functionality
PolyamidesMonomer in polycondensation reactionsIntroduction of ether linkages, potential for hydrophilicity
Poly(amidoamine)sBuilding block for dendritic or linear structuresBiocompatibility, drug delivery potential
Graft CopolymersInitiation or attachment site for side chainsTailored surface properties, improved compatibility

Synthesis of Novel Materials with Tailored Functionalities

The incorporation of this compound into polymer structures enables the synthesis of novel materials with functionalities tailored for specific applications. The ether linkage within the compound's backbone can enhance the flexibility and hydrophilicity of the resulting polymer. The terminal ester group can be further modified post-polymerization to introduce other functional groups, adding another layer of versatility.

For instance, the hydrolysis of the methyl ester to a carboxylic acid can create pH-responsive materials or provide sites for further conjugation with bioactive molecules. This adaptability is crucial in the design of "smart" materials that can respond to changes in their environment.

Functional Group Potential Application Mechanism
Amine GroupBioconjugation, pH-responsivenessReaction with biomolecules, protonation at low pH
Ester GroupDrug delivery, modifiable surfaceHydrolysis to release cargo, post-synthesis modification
Ether LinkageIncreased flexibility, hydrophilicityConformational freedom, hydrogen bonding with water

Surface Modification and Functional Coatings Development

The ability to tailor surface properties is a critical aspect of materials science, and this compound offers a pathway to achieve this. By grafting polymers containing this monomer onto a surface, or by directly reacting the monomer with a functionalized surface, it is possible to alter properties such as wettability, biocompatibility, and adhesion.

For example, a surface coated with a polymer rich in this compound could exhibit increased hydrophilicity due to the ether and potential carboxylate groups (after hydrolysis). This is particularly relevant in the development of anti-fouling coatings for biomedical devices or marine applications. Furthermore, the amine groups on the surface can be used to immobilize enzymes, antibodies, or other biomolecules, creating functional surfaces for biosensors or catalytic applications.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 3-(2-aminoethoxy)propanoate, providing detailed information about its atomic connectivity and the functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural confirmation of this compound. While specific spectral data for this exact molecule is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.

¹H-NMR Spectroscopy would provide a proton-by-proton map of the molecule. The spectrum is expected to show distinct signals for the methyl ester protons, the methylene (B1212753) groups of the propanoate and ethoxy moieties, and the protons of the primary amine group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (coupling) would reveal adjacent proton relationships.

¹³C-NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., carbonyl, ether, aliphatic).

Expected NMR Data for this compound:

Assignment Expected ¹H-NMR Chemical Shift (ppm) Expected ¹³C-NMR Chemical Shift (ppm)
-COOCH₃~3.6-3.7 (singlet)~51-52
-C(O)CH₂-~2.5-2.7 (triplet)~34-36
-CH₂CH₂O-~3.6-3.8 (triplet)~69-71
-OCH₂CH₂NH₂~3.5-3.7 (triplet)~66-68
-CH₂NH₂~2.8-3.0 (triplet)~40-42
-NH₂Variable (broad singlet)-

Note: The exact chemical shifts and coupling constants are dependent on the solvent and other experimental conditions.

Mass Spectrometry (ESI-MS, HRMS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and confirming its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be ideal for analyzing this polar molecule. In positive ion mode, the compound would be expected to be observed as its protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule. For a related compound, tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate (C₁₁H₂₃NO₄), the exact mass is reported as 233.16270821 Da. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis , often performed using tandem mass spectrometry (MS/MS), would yield structural information by breaking the molecule into smaller, characteristic fragments. Expected fragmentation pathways for this compound would include the loss of the methoxy (B1213986) group from the ester, cleavage of the ether linkage, and fragmentation of the propanoate chain.

Expected Mass Spectrometry Data for this compound:

Ion Expected m/z (ESI-MS)
[M+H]⁺148.0974
[M+Na]⁺170.0793

Note: The m/z values are calculated based on the monoisotopic mass of the most common isotopes.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine, ester, and ether functional groups.

Expected IR Absorption Bands for this compound:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-H (primary amine)3300-3500 (two bands)Stretching
C-H (aliphatic)2850-3000Stretching
C=O (ester)1735-1750Stretching
C-O (ester)1150-1250Stretching
C-O-C (ether)1070-1150Stretching
N-H1590-1650Bending

Crystallographic Analysis for Solid-State Structure Determination (for related compounds)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not reported, studies on related β-alanine derivatives offer insights into the likely packing and intermolecular interactions. For instance, the crystal structure of β-alanine has been determined and shows a zwitterionic form with extensive hydrogen bonding. mdpi.com It is plausible that salts of this compound, such as the hydrochloride salt, could form crystalline solids suitable for X-ray diffraction analysis, which would reveal precise bond lengths, bond angles, and intermolecular hydrogen bonding networks involving the amino and ester groups.

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and polar compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be suitable. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of the compound. Due to the polarity of the primary amine, derivatization is often necessary to improve volatility and chromatographic peak shape. nih.govnih.govresearchgate.net Common derivatization reagents include silylating agents or acylating agents. The subsequent mass spectrometric detection allows for confident identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is a particularly powerful tool for analyzing complex mixtures and for reaction monitoring. nih.govresearchgate.net An LC-MS method would allow for the direct analysis of this compound in a reaction mixture, providing information on its formation and the consumption of reactants over time. nih.govresearchgate.net LC-MS/MS methods can be developed for highly sensitive and selective quantification. nih.gov

Technique Stationary Phase Example Mobile Phase/Carrier Gas Example Detection Method
HPLCC18Water/Acetonitrile with 0.1% Formic AcidUV, ELSD, MS
GC-MS (after derivatization)DB-5msHeliumMass Spectrometry
LC-MSC18Water/Methanol with Ammonium AcetateESI-MS

Q & A

Q. Advanced Research Focus

  • LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor the [M+H]⁺ ion at m/z 162.1 for quantification .
  • Derivatization for GC-MS : React with trifluoroacetic anhydride (TFAA) to improve volatility. Detect derivatives via electron ionization (EI) at m/z 245 .
  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column if stereoisomers are present due to asymmetric synthesis pathways .

How can reaction conditions be optimized to scale up synthesis while minimizing byproduct formation?

Q. Advanced Research Focus

  • Continuous flow chemistry : Reduces residence time and improves heat transfer, critical for exothermic esterification steps .
  • Design of Experiments (DoE) : Optimize parameters like catalyst loading (5–10 mol% H₂SO₄), temperature (60–80°C), and stoichiometry (1:1.2 acid:alcohol ratio) .
  • In-line purification : Integrate scavenger resins (e.g., polymer-bound sulfonic acid) to remove excess reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.